Bis(3,5-di(trifluoromethyl)phenyl)phosphine (CAS: 166172-69-6) is a highly electron-deficient, sterically demanding secondary phosphine sourced primarily as a critical building block for advanced organometallic catalysts. Characterized by its two 3,5-bis(trifluoromethyl)phenyl groups, this compound dramatically reduces the electron density at the phosphorus center compared to standard aryl phosphines. In industrial and academic procurement, it is selected to manufacture pi-acceptor ligands—such as modified MOP, Walphos, and PHOX derivatives—that require enhanced electrophilicity at the metal center. This specific electronic profile accelerates reductive eliminations and improves enantioselectivity in transition-metal catalysis, making it a primary precursor for chiral catalyst manufacturing[1].
Substituting this compound with the standard diphenylphosphine (HPPh2) baseline or other fluorinated analogs like bis(pentafluorophenyl)phosphine fundamentally compromises both the electronic parameter and the steric environment of the resulting ligand. Diphenylphosphine yields highly electron-rich sigma-donor ligands, which can stall catalytic cycles that rely on an electrophilic metal center to drive difficult bond-forming steps[1]. Conversely, while bis(pentafluorophenyl)phosphine is also highly electron-poor, its ortho-fluorine atoms introduce competing coordination modes and severe risks of C-F bond activation at the metal center. Bis(3,5-di(trifluoromethyl)phenyl)phosphine provides extreme electron deficiency and massive steric bulk via its meta-CF3 groups while maintaining an unencumbered ortho-position, making it a non-interchangeable precursor for synthesizing robust cross-coupling and asymmetric hydrogenation catalysts [2].
When utilized as the precursor for chiral MOP-type ligands, bis(3,5-di(trifluoromethyl)phenyl)phosphine yields higher enantiomeric excess than its non-fluorinated diphenylphosphine counterpart. In the palladium-catalyzed asymmetric hydrosilylation of styrene, the ligand derived from this specific fluorinated phosphine ((R)-2-bis[3,5-bis(trifluoromethyl)phenyl]phosphino-1,1'-binaphthyl) achieved 98% enantiomeric excess (ee). In direct comparison, the standard diphenylphosphino H-MOP baseline yielded 93% ee under identical conditions, with the fluorinated variant also demonstrating a faster reaction rate [1].
| Evidence Dimension | Enantiomeric excess (ee) and reaction kinetics |
| Target Compound Data | 98% ee with accelerated rates (fluorinated H-MOP derivative) |
| Comparator Or Baseline | 93% ee (standard diphenylphosphine H-MOP derivative) |
| Quantified Difference | 5% absolute increase in ee and faster catalytic turnover |
| Conditions | Palladium-catalyzed asymmetric hydrosilylation of styrene with trichlorosilane |
Procurement of this specific secondary phosphine is essential for synthesizing chiral ligands that meet strict pharmaceutical purity requirements for enantiomeric excess.
The substitution of standard phenyl groups with 3,5-bis(trifluoromethyl)phenyl groups on a phosphine backbone induces profound stereochemical and electronic shifts in catalytic performance. In the synthesis of biferrocene-based Walphos analogues, reacting the backbone precursor with bis(3,5-di(trifluoromethyl)phenyl)phosphine instead of diphenylphosphine generates a ligand with a drastically altered steric profile. Experimental evaluations in the asymmetric hydrogenation of alkenes and ketones demonstrate that this substitution not only alters the enantiomeric excess but reverses the absolute configuration of the predominant product enantiomer compared to the diphenylphosphine baseline [1].
| Evidence Dimension | Product absolute configuration |
| Target Compound Data | Reversed absolute configuration (fluorinated Walphos analogue) |
| Comparator Or Baseline | Standard configuration (diphenylphosphine Walphos analogue) |
| Quantified Difference | Complete reversal of enantiomeric preference due to combined steric and electronic bulk |
| Conditions | Transition-metal catalyzed asymmetric hydrogenation of alkenes and ketones |
Buyers targeting specific, non-natural enantiomers in pharmaceutical intermediate synthesis must procure this exact fluorinated building block to access the required stereochemical outcomes.
Secondary phosphines are known for their air sensitivity and pyrophoric nature, which complicates industrial scale-up. However, the strong electron-withdrawing effect of the 3,5-bis(trifluoromethyl)phenyl groups significantly depresses the nucleophilicity of the phosphorus lone pair. As demonstrated in standardized organic syntheses, bis(3,5-di(trifluoromethyl)phenyl)phosphine can be isolated via standard evaporation procedures in 90–95% purity. While it still undergoes slow oxidation to the phosphine oxide, it avoids the rapid degradation seen with electron-rich analogs like diphenylphosphine, allowing for more manageable benchtop handling and reliable downstream transformations [1].
| Evidence Dimension | Handling stability and isolation purity |
| Target Compound Data | Isolable in 90–95% purity via standard solvent evaporation |
| Comparator Or Baseline | Diphenylphosphine (highly pyrophoric, requires strict Schlenk/glovebox techniques) |
| Quantified Difference | Elimination of pyrophoric hazards and extension of handling time during ligand manufacturing |
| Conditions | Standard laboratory isolation and solvent evaporation in air/inert-sweep |
Reduces the engineering controls and inert-atmosphere overhead required during the procurement and processing of this intermediate for commercial ligand synthesis.
Procured for synthesizing modified MOP, Walphos, and PHOX ligands where high enantioselectivity and specific absolute configurations are required in asymmetric hydrosilylation and hydrogenation workflows [1].
Serves as a critical building block for bulky, electron-deficient biaryl phosphines designed to stabilize low-coordinate metal centers and accelerate reductive elimination in difficult C-C and C-N bond formations [2].
Chosen over standard secondary aryl phosphines in pilot-scale synthesis due to its reduced nucleophilicity, which mitigates pyrophoric hazards and improves batch-to-batch reproducibility during handling and isolation[3].
Irritant